

# A Comparative Guide to Non-Covalent Interactions in Pyrimidinyl-Pyrazole Crystal Structures

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## Compound of Interest

Compound Name: 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of non-covalent interactions in the crystal structures of pyrimidinyl-pyrazole derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. Understanding the nature and strength of intermolecular forces is crucial for rational drug design, polymorphism prediction, and optimizing solid-state properties. This document compares different analytical techniques, presents quantitative data from published studies, and outlines the experimental methodologies employed.

## Analysis of Non-Covalent Interactions: A Comparative Overview

The stability of a crystal lattice is dictated by a complex interplay of non-covalent interactions. For pyrimidinyl-pyrazole derivatives, these interactions primarily include hydrogen bonds, halogen bonds,  $\pi$ - $\pi$  stacking, and van der Waals forces. Two prominent computational methods for analyzing these interactions are Hirshfeld Surface Analysis and the Quantum Theory of Atoms in Molecules (QTAIM).

Hirshfeld Surface Analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. It partitions the crystal space into regions where the electron distribution of

a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like normalized contact distance ( $d_{\text{norm}}$ ) onto this surface, one can identify and quantify the relative contributions of different types of intermolecular contacts.

Quantum Theory of Atoms in Molecules (QTAIM) offers a more rigorous theoretical framework by analyzing the topology of the electron density.<sup>[1]</sup> QTAIM defines atoms as open quantum systems and characterizes the bonds between them through the analysis of critical points in the electron density.<sup>[1]</sup> This method allows for a detailed quantitative analysis of bond properties, providing insights into the strength and nature of the interactions.

While Hirshfeld analysis provides an intuitive and visually accessible overview of crystal packing, QTAIM delivers a more detailed and physically grounded quantitative description of the bonding interactions.

## Quantitative Analysis of Non-Covalent Interactions

The following table summarizes the quantitative data on non-covalent interactions from Hirshfeld surface analysis of several pyrazolo[3,4-d]pyrimidine derivatives reported in the literature. The percentages represent the relative contribution of each type of contact to the total Hirshfeld surface area.

Compound Name	H...H (%)	H...N/N...H (%)	H...C/C...H (%)	H...O/O...H (%)	Other Significant Interactions (%)	Reference
1-benzyl-4-(methylsulfonyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine	47.0	17.6	17.0	-	H...S/S...H, C...C, C...S/S...C, N...S/S...N, C...N/N...C, N...N	[1]
2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid	18.1	19.3	-	34.8	H...C/C...H, C...O/O...C, N...O/O...N, C...N/N...C, C...C, O...O	[2]
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)	-	-	-	-	H...H and C...H/H...C are the major contacts	[3]
5-(prop-2-yn-1-yl)-3-methyl-1-phenyl-1,5-	-	-	-	-	H...H and C...H/H...C are the	[3]

dihydro-  
4H-  
pyrazolo[3,  
4-  
d]pyrimidin  
-4-one (P2)

major  
contacts

3-methyl-1-  
phenyl-5-  
(2-oxo-2-  
phenylethyl  
)-1,5-  
dihydro-  
4H-  
pyrazolo[3,  
4-  
d]pyrimidin  
-4-one (P3)

H...H and  
C...H/H...C  
are the [3]  
major  
contacts

5-(2-(4-  
bromophen  
yl)-2-  
oxoethyl)-3  
-methyl-1-  
phenyl-1,5-  
dihydro-  
4H-  
pyrazolo[3,  
4-  
d]pyrimidin  
-4-one (P4)

H...H and  
C...H/H...C  
are the [3]  
major  
contacts

### Key Hydrogen Bonding Parameters in Pyrazolo[3,4-d]pyrimidine Crystal Structures

Compound	Donor-H...Acceptor	D-H (Å)	H...A (Å)	D...A (Å)	D-H...A (°)	Reference
N'-(phenyl(1H-pyrazol-1-yl)methyl)isonicotinohydrazide	N-H...O	0.86	2.11	2.915(3)	156	[4]
2-(4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetic acid	N-H...O, O-H...N, C-H...O	-	-	-	-	[2]
4-fluoro-1H-pyrazole	N-H...N	0.99(2)	1.86(2)	2.848(1)	173(2)	[5]
Pyrazole-pyrazolium picrate	N-H...O	0.86(1)	2.05(2)	2.842(3)	153(3)	[6]

## Experimental Protocols

The crystallographic data presented in this guide are typically obtained through the following experimental procedures.

### Crystallization

High-quality single crystals are essential for X-ray diffraction analysis. Common methods for the crystallization of pyrimidinyl-pyrazole derivatives include:

- **Slow Evaporation:** A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
- **Vapor Diffusion:** A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
- **Cooling:** A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

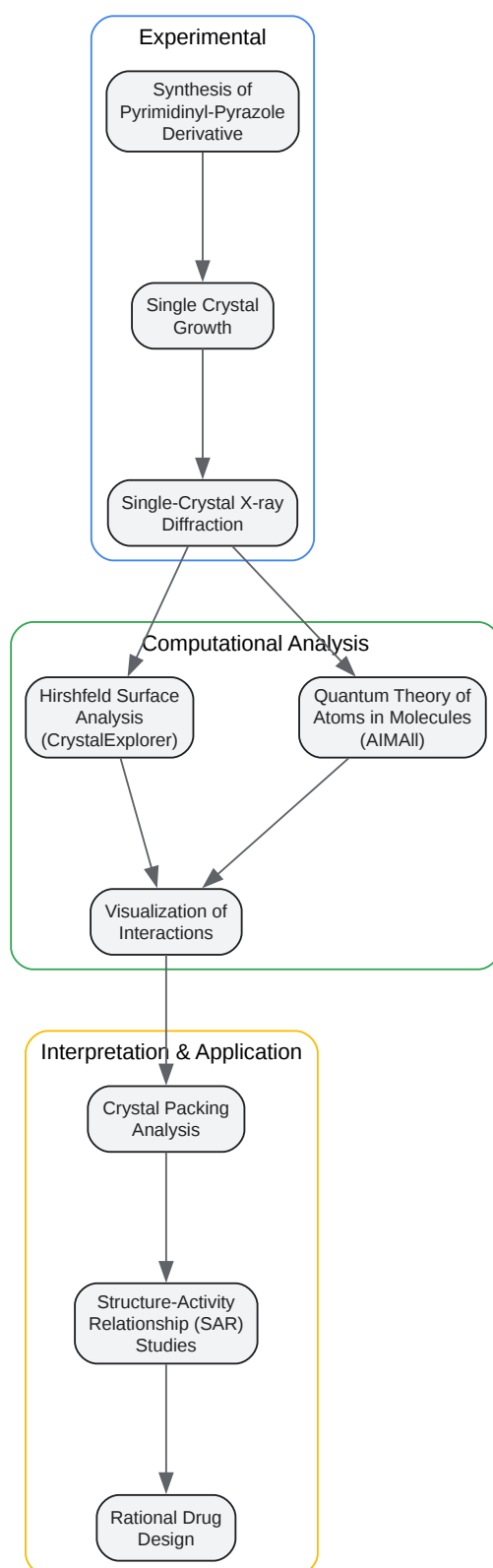
## Single-Crystal X-ray Diffraction

A standard protocol for single-crystal X-ray diffraction is as follows:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.<sup>[4]</sup>
- **Data Collection:** The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.<sup>[4][7]</sup> X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).<sup>[4]</sup>
- **Structure Solution and Refinement:** The diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.<sup>[4]</sup>

## Workflow for Analysis of Non-Covalent Interactions

The following diagram illustrates a typical workflow for the analysis of non-covalent interactions in pyrimidinyl-pyrazole crystal structures.



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